molecular formula C13H18O3 B8576001 3-(3-Methyl-4-methoxyphenyl)-3-methylbutyric acid

3-(3-Methyl-4-methoxyphenyl)-3-methylbutyric acid

Cat. No.: B8576001
M. Wt: 222.28 g/mol
InChI Key: FPEDTFUDNIWOCS-UHFFFAOYSA-N
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Description

3-(3-Methyl-4-methoxyphenyl)-3-methylbutyric acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C13H18O3/c1-9-7-10(5-6-11(9)16-4)13(2,3)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15)

InChI Key

FPEDTFUDNIWOCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-methoxytoluene (146.7 g, 1.2 mol), aluminum chloride (44 g, 0.33 mol) and 3-methylcrotonic acid (30 g, 0.3 mol) were added, and the mixture was stirred at room temperature for 24 hours, and thereafter the reaction was stopped by the addition of six normal (6-N) hydrochloric acid aqueous solution (300 ml) thereto. Subsequently, from the thus-obtained mixture, the organic material was extracted with diethyl ether (150 ml). After that, one normal (1-N) caustic soda aqueous solution (100 ml) was added to the organic layer for extraction of the carboxylic acid(s). The thus-obtained alkaline mixture was acidified by the addition of hydrochloric acid (HCl) aqueous solution, and the mixture was extracted with diethyl ether and the solvent therein was removed by distillation. The thus-obtained residue was re-crystallized with hexane to obtain 3-(3-methyl-4-methoxyphenyl)-3-methylbutyric acid (39.6 g, yield: 59%).
Quantity
146.7 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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